molecular formula C8H17ClN2O B13623291 rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis

Cat. No.: B13623291
M. Wt: 192.68 g/mol
InChI Key: MDRFBLYDDGVOPT-HHQFNNIRSA-N
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Description

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis, is a chiral cyclopentane derivative featuring a cis-configuration at positions 1 and 2. The compound comprises a cyclopentane backbone substituted with an N,N-dimethyl carboxamide group at position 1 and a protonated amino group (as a hydrochloride salt) at position 3.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)6-4-3-5-7(6)9;/h6-7H,3-5,9H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

MDRFBLYDDGVOPT-HHQFNNIRSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1CCC[C@@H]1N.Cl

Canonical SMILES

CN(C)C(=O)C1CCCC1N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions, often starting from a linear precursor.

    Introduction of Functional Groups: The amino and carboxamide groups are introduced through nucleophilic substitution reactions. Common reagents include amines and carboxylic acid derivatives.

    Resolution of Enantiomers: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications.

Scientific Research Applications

rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxamide group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key cyclopentane and cyclohexane derivatives is summarized below:

Compound Molecular Formula Molar Mass (g/mol) CAS Number Melting Point Storage Conditions Price (as referenced)
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide hydrochloride, cis (Target) C₈H₁₇ClN₃O* ~194.63* Not available Not reported Likely under inert gas (2–8°C)** Not available
rel-(1R,2S)-2-Aminocyclopentanecarboxamide hydrochloride (Analog) C₆H₁₃ClN₂O 164.63 494209-39-1 Not reported Under inert gas (2–8°C) Not available
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride C₆H₁₁NO₂·HCl 165.61 212755-84-5 199–202°C Not specified 250 mg: JPY 10,400
(1R,3S)-3-Aminocyclopentanecarboxylic acid (High optical purity) C₆H₁₁NO₂ 129.15 71830-08-5 172.1°C (dec.) Not specified 1 g: JPY 49,700
(1S,3R)-3-Aminocyclopentanecarboxylic acid (High optical purity) C₆H₁₁NO₂ 129.15 71830-07-4 192°C (dec.) Not specified 1 g: JPY 49,700
rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis (Cyclohexane analog) C₆H₁₃ClFN 153.63 2059908-57-3 Not reported Not specified Not available

Estimated based on structural similarity to rel-(1R,2S)-2-aminocyclopentanecarboxamide hydrochloride (C₆H₁₃ClN₂O) with addition of two methyl groups. *Inferred from storage conditions of structurally similar hydrochloride salts .

Key Observations:

Hydrochloride salt forms (target and analogs) improve aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Stereochemical Impact: The cis-configuration (1R,2S) in the target compound distinguishes it from trans-configured or differently substituted analogs (e.g., (1R,3S)- or (1S,3R)-aminocyclopentanecarboxylic acids). Stereochemistry significantly affects melting points, as seen in the 20°C difference between (1R,3S) (172.1°C) and (1S,3R) (192°C) isomers .

Optical Purity: High optical purity (98% ee) in compounds like (1R,3S)-3-aminocyclopentanecarboxylic acid contrasts with the racemic nature of the target compound, suggesting divergent applications in enantioselective synthesis or drug development .

Functional Group Comparisons

Functional Group Example Compound Key Property
Carboxamide (N,N-dimethyl) Target compound Enhanced lipophilicity
Carboxylic acid cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride Higher polarity, acidic proton
Fluorinated amine (cyclohexane backbone) rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride Electron-withdrawing fluorine alters reactivity

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